molecular formula C19H22N2O5S B2738824 5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide CAS No. 2034350-59-7

5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide

Cat. No.: B2738824
CAS No.: 2034350-59-7
M. Wt: 390.45
InChI Key: YARDJCFPRNQPFJ-UHFFFAOYSA-N
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Description

5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a privileged structure in drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through electrophilic substitution reactions involving salicylaldehyde and formaldehyde trimer in the presence of a catalytic amount of concentrated sulfuric acid

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity makes it a candidate for studying interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of diseases such as cancer, infections, and neurological disorders.

    Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with neurotransmitter systems, potentially affecting the release of dopamine, norepinephrine, and serotonin . This interaction can modulate various physiological processes, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin

Uniqueness

Compared to these similar compounds, 5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its sulfamoyl and methoxybenzamide groups differentiate it from other benzofuran derivatives, potentially leading to unique interactions with biological targets and novel applications in research and medicine.

Biological Activity

5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide is a sulfonamide derivative characterized by a complex structure that incorporates a benzofuran moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The molecular formula of the compound is C14H19N3O3SC_{14}H_{19}N_{3}O_{3}S, and its structural representation can be summarized as follows:

PropertyValue
Molecular Weight299.38 g/mol
IUPAC NameThis compound
CAS Number2034483-69-5

Antimicrobial Properties

Research indicates that compounds with benzofuran structures often exhibit significant antimicrobial activity. In particular, the sulfonamide group has been associated with antibacterial effects. The compound was tested against various bacterial strains, demonstrating notable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μM .

Anticancer Activity

The anticancer potential of this compound was evaluated through in vitro studies on multiple cancer cell lines, including breast and colon cancer. The compound exhibited antiproliferative activity with IC50 values in the low micromolar range (1.2–5.3 μM), indicating its potential as a therapeutic agent against these malignancies .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors associated with cell proliferation and microbial growth. The benzofuran moiety may interact with cellular targets, leading to apoptosis in cancer cells and inhibition of bacterial growth .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of related benzofuran derivatives demonstrated that modifications in the structure significantly influenced their activity. The study found that introducing specific functional groups enhanced the antibacterial efficacy against resistant strains of bacteria, suggesting that similar modifications could be beneficial for optimizing the activity of our compound .

Case Study 2: Anticancer Activity
In a comparative analysis of various sulfonamide derivatives, it was reported that compounds exhibiting a similar structural framework to this compound showed promising results in inhibiting tumor growth in xenograft models. The findings highlighted the importance of the benzofuran structure in enhancing bioactivity against cancerous cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesAntimicrobial Activity (MIC)Anticancer Activity (IC50)
Compound ABenzofuran + Sulfonamide16 μM against E. faecalis3.7 μM (HCT116)
Compound BBenzofuran + Amide32 μM against S. aureus1.2 μM (MCF7)
Our Compound Benzofuran + Sulfamoyl + Methoxy 8 μM against E. faecalis IC50 = 1.2–5.3 μM

Properties

IUPAC Name

5-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-12(9-13-3-5-17-14(10-13)7-8-26-17)21-27(23,24)15-4-6-18(25-2)16(11-15)19(20)22/h3-6,10-12,21H,7-9H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARDJCFPRNQPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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